molecular formula C10H15BrN2O B3366454 4-Bromo-5-methoxy-1-N-propylbenzene-1,2-diamine CAS No. 1373232-97-3

4-Bromo-5-methoxy-1-N-propylbenzene-1,2-diamine

Cat. No.: B3366454
CAS No.: 1373232-97-3
M. Wt: 259.14 g/mol
InChI Key: VSIZOUCDSNRAIA-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-1-N-propylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O. This compound is characterized by the presence of a bromine atom, a methoxy group, and a propyl group attached to a benzene ring with two amine groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-1-N-propylbenzene-1,2-diamine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-1-N-propylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, such as brominated, nitrated, and alkylated compounds.

Scientific Research Applications

4-Bromo-5-methoxy-1-N-propylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methoxy-1-N-propylbenzene-1,2-diamine is unique due to the presence of both methoxy and propyl groups along with two amine groups, which provide distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-bromo-5-methoxy-1-N-propylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-3-4-13-9-6-10(14-2)7(11)5-8(9)12/h5-6,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIZOUCDSNRAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1N)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236953
Record name 1,2-Benzenediamine, 4-bromo-5-methoxy-N1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-97-3
Record name 1,2-Benzenediamine, 4-bromo-5-methoxy-N1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-5-methoxy-N1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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